Lipophilicity Comparison: 2-Oxa Positional Isomer is Approximately 30-Fold More Hydrophilic than the 3-Oxa Analog
The target compound (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one displays a predicted logP of 1.442 [1], which is substantially lower than the ACD/LogP of 2.91 reported for the 3-oxa positional isomer 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) . This represents a difference of 1.468 log units, corresponding to an approximately 30-fold greater hydrophilicity for the 2-oxa isomer. The lower logP is attributable to the proximity of the ring oxygen to the C-9 ketone, which increases local polarity and alters the hydrogen-bonding environment. For medicinal chemistry programs seeking to reduce logP to improve aqueous solubility or mitigate CYP450 liability, the 2-oxa scaffold offers a quantifiably differentiated starting point compared to the more lipophilic 3-oxa series.
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 1.442 (predicted, Chembase) |
| Comparator Or Baseline | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9): ACD/LogP = 2.91 (ChemSpider/ACD Labs Percepta) |
| Quantified Difference | ΔlogP = 1.468 units (~30-fold greater hydrophilicity for target compound) |
| Conditions | Predicted logP values from Chembase database (target) and ACD/Labs Percepta v14.00 (comparator); experimental logP not available for either compound |
Why This Matters
A logP difference of 1.468 units places these two positional isomers in distinct lipophilicity space; for lead optimization programs where logP reduction is a key design parameter, the 2-oxa scaffold provides a 30-fold advantage in predicted hydrophilicity without altering molecular weight or introducing additional heteroatoms.
- [1] Chembase. (n.d.). (1R,5S)-7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one. Product No. EN300-100445. Retrieved from http://www.chembase.cn/substance-512773.html View Source
